Cas no 488-05-1 (3-methyl-1-(3-methylfuran-2-yl)butan-1-one)

3-Methyl-1-(3-methylfuran-2-yl)butan-1-one is a furan-derived ketone with potential applications in flavor and fragrance formulations due to its unique structural properties. The compound features a methyl-substituted furan ring linked to a branched aliphatic ketone, contributing to its distinct aromatic profile. Its molecular structure allows for selective reactivity, making it a versatile intermediate in organic synthesis. The presence of both furan and ketone functional groups enhances its utility in creating complex aroma compounds. This substance is valued for its stability under standard conditions and compatibility with various synthetic pathways, offering researchers and manufacturers a reliable building block for specialized chemical applications.
3-methyl-1-(3-methylfuran-2-yl)butan-1-one structure
488-05-1 structure
Product name:3-methyl-1-(3-methylfuran-2-yl)butan-1-one
CAS No:488-05-1
MF:C10H14O2
MW:166.21696
CID:932095
PubChem ID:521240

3-methyl-1-(3-methylfuran-2-yl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • elsholtziaketone
    • 3-methyl-1-(3-methylfuran-2-yl)butan-1-one
    • Dihydronaginata ketone
    • Elscholtzia ketone
    • Elsholtzione
    • 3-Methyl-1-(3-methyl-2-furyl)-1-butanone #
    • 3-methyl-1-(3-methyl-furan-2-yl)-butan-1-one
    • Elsholtzia ketone
    • DTXSID00197606
    • EN300-1236391
    • 3-Methyl-1-(3-methyl-2-furyl)-1-butanone
    • SCHEMBL10343330
    • 488-05-1
    • MYPGRLGQLDFZMK-UHFFFAOYSA-N
    • 1-Butanone, 3-methyl-1-(3-methyl-2-furanyl)-
    • Q67879969
    • AKOS015906732
    • Inchi: InChI=1S/C10H14O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-5,7H,6H2,1-3H3
    • InChI Key: MYPGRLGQLDFZMK-UHFFFAOYSA-N
    • SMILES: CC1=C(OC=C1)C(=O)CC(C)C

Computed Properties

  • Exact Mass: 166.09942
  • Monoisotopic Mass: 166.09938
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 30.2
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Density: 0.978
  • Boiling Point: 236.8 ℃ at 760 mmHg
  • Flash Point: 102.8 ℃
  • Refractive Index: 1.468
  • PSA: 30.21

3-methyl-1-(3-methylfuran-2-yl)butan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1236391-0.1g
3-methyl-1-(3-methylfuran-2-yl)butan-1-one
488-05-1 95%
0.1g
$366.0 2023-05-26
Enamine
EN300-1236391-5.0g
3-methyl-1-(3-methylfuran-2-yl)butan-1-one
488-05-1 95%
5g
$3065.0 2023-05-26
Enamine
EN300-1236391-0.5g
3-methyl-1-(3-methylfuran-2-yl)butan-1-one
488-05-1 95%
0.5g
$824.0 2023-05-26
Enamine
EN300-1236391-2.5g
3-methyl-1-(3-methylfuran-2-yl)butan-1-one
488-05-1 95%
2.5g
$2071.0 2023-05-26
1PlusChem
1P00DT9B-2.5g
elsholtziaketone
488-05-1 95%
2.5g
$2622.00 2024-05-01
1PlusChem
1P00DT9B-500mg
elsholtziaketone
488-05-1 95%
500mg
$1081.00 2024-05-01
1PlusChem
1P00DT9B-100mg
elsholtziaketone
488-05-1 95%
100mg
$515.00 2024-05-01
Aaron
AR00DTHN-100mg
elsholtziaketone
488-05-1 95%
100mg
$529.00 2025-02-14
Aaron
AR00DTHN-10g
elsholtziaketone
488-05-1 95%
10g
$6275.00 2023-12-15
Enamine
EN300-1236391-250mg
3-methyl-1-(3-methylfuran-2-yl)butan-1-one
488-05-1 95.0%
250mg
$524.0 2023-10-02

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